molecular formula C9H6ClF6NO B1424219 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline CAS No. 1100832-66-3

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Cat. No.: B1424219
CAS No.: 1100832-66-3
M. Wt: 293.59 g/mol
InChI Key: NVZSCSQYYUTATB-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a chemical compound with the molecular formula C9H6ClF6NO and a molecular weight of 293.59 g/mol . It is characterized by the presence of a chloro group and a hexafluoropropoxy group attached to an aniline ring. This compound is used in various scientific research applications and industrial processes.

Scientific Research Applications

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves the reaction of 3-chloroaniline with hexafluoropropanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of both a chloro group and a hexafluoropropoxy group, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF6NO/c10-5-3-4(17)1-2-6(5)18-9(15,16)7(11)8(12,13)14/h1-3,7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSCSQYYUTATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696681
Record name 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100832-66-3
Record name 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Reactant of Route 2
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Reactant of Route 3
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Reactant of Route 4
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Reactant of Route 5
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Reactant of Route 6
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

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